N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline
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Overview
Description
2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE is a complex organic compound that features an indole core, a methoxyphenyl group, and a dioxaphosphinanone ring The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE typically involves multi-step organic reactions. One common approach is the multicomponent reaction (MCR) involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, atom economy, and the use of readily available starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE is unique due to its combination of an indole core with a dioxaphosphinanone ring, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23N2O4P |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl-(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C20H23N2O4P/c1-14-11-12-25-27(23,26-14)20(22-15-7-9-16(24-2)10-8-15)18-13-21-19-6-4-3-5-17(18)19/h3-10,13-14,20-22H,11-12H2,1-2H3 |
InChI Key |
CQDQYNLKHYNTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOP(=O)(O1)C(C2=CNC3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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